2-Amino-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Herbicide:

- 2-A-3-NP exhibits herbicidal properties, meaning it can control unwanted plant growth. However, its specific mode of action and target weeds require further investigation .

Precursor for Antibacterial and Antifungal Agents:

- 2-A-3-NP serves as a valuable building block for synthesizing N-(pyridinyl)benzenesulfonamides. These derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new drugs .

Functionalization of Wang Resin:

- In solid-phase synthesis, Wang resin is a commonly used support for attaching molecules during various reactions. 2-A-3-NP can be employed to functionalize Wang resin via a carbamate linkage, introducing a reactive group for further synthetic transformations .

Biotransformation Studies:

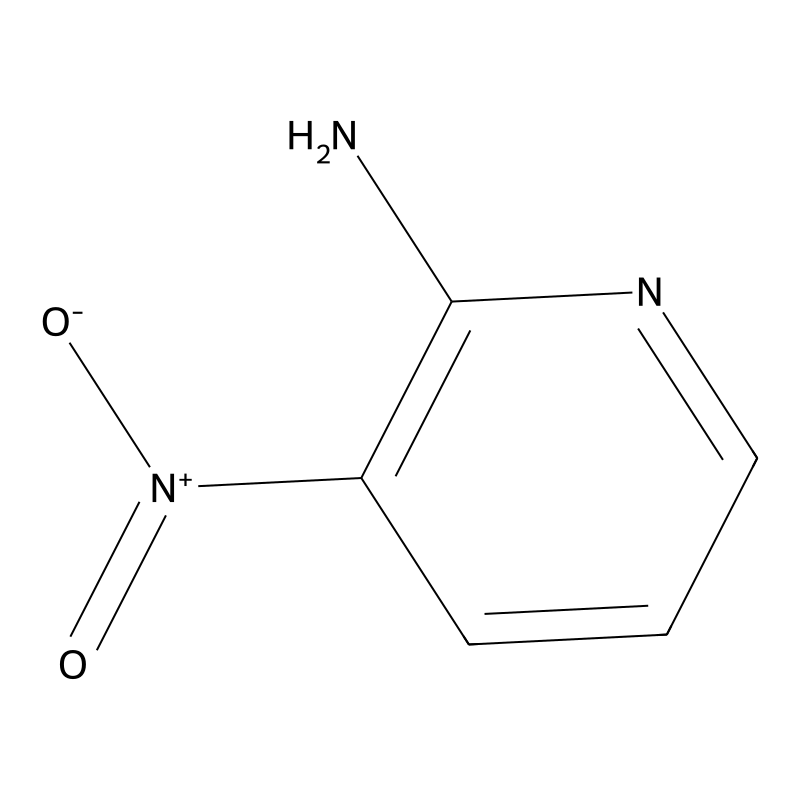

2-Amino-3-nitropyridine is an organic compound with the molecular formula . It is characterized by the presence of an amino group at the 2-position and a nitro group at the 3-position of the pyridine ring. This compound is a member of the nitropyridine family, which are known for their diverse chemical properties and biological activities. The structure of 2-amino-3-nitropyridine can be represented as follows:

textN |C--C| |C--C--NO2| |N H

The compound exhibits a yellow crystalline appearance and is soluble in polar solvents such as water and ethanol. It has been studied for its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity and biological properties.

The biological activity of 2-amino-3-nitropyridine has garnered attention in medicinal chemistry. It has shown potential as an antibacterial agent and has been investigated for its effects on various biological pathways. Some studies indicate that derivatives of this compound exhibit significant activity against certain strains of bacteria, making them candidates for further development as antimicrobial agents . Furthermore, its structural features allow it to interact with biological targets, potentially influencing enzyme activity and cellular processes.

Several methods have been developed for synthesizing 2-amino-3-nitropyridine:

- Bromination followed by Nitration:

- Start with 2-aminopyridine, which is dissolved in a solvent (e.g., dimethylformamide).

- Liquid bromine is added dropwise to form 2-amino-5-bromopyridine.

- A mixture of concentrated nitric acid and sulfuric acid is then added to nitrify the brominated compound, yielding 2-amino-3-nitropyridine after hydrogenation .

- Direct Nitration:

These methods emphasize efficiency and yield while minimizing by-products.

2-Amino-3-nitropyridine has several applications across different fields:

- Pharmaceuticals: Its derivatives are being explored for use as antibacterial agents.

- Agrochemicals: The compound may serve as a precursor for developing pesticides or herbicides.

- Chemical Synthesis: It is utilized as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups .

Interaction studies involving 2-amino-3-nitropyridine have primarily focused on its reactivity with biological molecules. Research indicates that this compound can interact with enzymes and receptors, influencing their activity. For example, studies have shown that certain derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival . These interactions highlight its potential as a lead compound in drug discovery.

Several compounds share structural similarities with 2-amino-3-nitropyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-5-nitropyridine | Nitro group at the 5-position | Exhibits different reactivity compared to the 3-position derivative. |

| 3-Amino-2-nitropyridine | Amino group at the 3-position | Different biological activity profile; less studied than its counterparts. |

| 4-Amino-3-nitropyridine | Amino group at the 4-position | Known for its use in synthesizing various pharmaceutical compounds. |

The uniqueness of 2-amino-3-nitropyridine lies in its specific positioning of functional groups, which influences its reactivity and biological activity differently from other similar compounds. This positioning allows it to engage in distinct

The X-ray crystallographic analysis of 2-amino-3-nitropyridine has been extensively investigated, with the first comprehensive structural determination reported by Destro, Pilati, and Simonetta in 1975 [1]. The compound crystallizes in the monoclinic crystal system with space group P21/c [2]. The molecule exhibits a nearly planar geometry, with the nitro group being rotated by less than 3° relative to the pyridine ring plane [3]. This planarity is attributed to the intramolecular hydrogen bonding interactions between the amino and nitro substituents.

The crystal structure demonstrates that both the amino nitrogen hydrogen atoms (NH₂) and the nitro group (NO₂) are essentially coplanar with the pyridine ring, as confirmed by X-ray diffraction measurements [2]. The structure features an off-set stacking of parallel pyridine rings with characteristic π-π interactions that contribute to the overall crystal stability [3].

Multiple polymorphic forms of 2-amino-3-nitropyridine have been identified and characterized. Aakeröy and colleagues reported two new polymorphs of the compound, demonstrating the structural flexibility of this molecule in different crystalline environments [4]. The polymorphic behavior is particularly significant for nonlinear optical applications, as different crystal forms can exhibit varying optical properties.

Ab Initio Hartree-Fock Calculations

Comprehensive ab initio Hartree-Fock calculations have been performed on 2-amino-3-nitropyridine using the 6-311++G(d,p) basis set [2] [5]. These calculations provide fundamental insights into the electronic structure and molecular geometry of the compound. The ab initio methodology employs the Hartree-Fock self-consistent field approach to solve the Schrödinger equation for the molecular system.

The geometric optimization at the MP2/6-311++G(d,p) level yields structural parameters that are in excellent agreement with experimental X-ray crystallographic data [2]. Key bond lengths obtained from ab initio calculations include the C4-N13 bond (1.4651 Å), N13-O14 bond (1.2368 Å), and N13-O15 bond (1.2300 Å), which correspond closely to experimentally determined values of 1.4382 Å, 1.2419 Å, and 1.2902 Å, respectively [2].

The ab initio calculations successfully predict the planar conformation of the molecule, with dihedral angle calculations confirming that both the NH₂ and NO₂ groups remain coplanar with the pyridine ring. The O14-N13-O15 bond angle calculated at 124.54° compares favorably with the experimental value of 121.85° [2].

Density Functional Theory (DFT) Investigations

Geometric Parameter Validation

Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set have been extensively applied to validate the geometric parameters of 2-amino-3-nitropyridine [2] [5]. The DFT approach provides an excellent balance between computational efficiency and accuracy for structural predictions.

The B3LYP/6-311++G(d,p) calculations yield geometric parameters that demonstrate superior agreement with experimental X-ray data compared to ab initio methods. The calculated bond lengths show minimal deviations from experimental values: C4-N13 (1.4524 Å vs. 1.4382 Å experimental), N13-O14 (1.2386 Å vs. 1.2419 Å experimental), and C5-N10 (1.3467 Å vs. 1.3310 Å experimental) [2].

Bond angle calculations using DFT methods are particularly accurate. The N6-C5-N10 angle is calculated as 115.57°, which closely matches the experimental value of 115.27° [2]. The C5-C4-N13 angle shows excellent agreement at 118.47° (calculated) versus 121.97° (experimental). These results validate the reliability of DFT calculations for predicting the structural properties of 2-amino-3-nitropyridine.

The optimization process confirms that the molecule adopts a Cs point group symmetry, with all 15 atoms contributing to 39 normal modes of vibration [2]. The theoretical calculations indicate that most optimized bond lengths are slightly longer or shorter than experimental values, which is attributed to the fact that theoretical calculations correspond to isolated molecules in the gas phase while experimental results correspond to molecules in the solid state.

Vibrational Frequency Predictions

DFT calculations provide comprehensive predictions of vibrational frequencies for 2-amino-3-nitropyridine, with excellent correlation to experimental Fourier Transform Infrared (FT-IR) spectroscopic data [2] [5]. The B3LYP/6-311++G(d,p) level calculations, employing a scaling factor of 0.9613, successfully reproduce experimental vibrational modes.

The amino group stretching vibrations are accurately predicted, with asymmetric NH₂ stretching calculated at 3717 cm⁻¹ (scaled: 3394 cm⁻¹) compared to the experimental value of 3630 cm⁻¹ [2]. The symmetric NH₂ stretching mode is calculated at 3575 cm⁻¹ (scaled: 3264 cm⁻¹) versus the experimental frequency of 3488 cm⁻¹. These predictions demonstrate the reliability of DFT methods for vibrational analysis.

The nitro group vibrational modes show particularly good agreement between theory and experiment. The asymmetric NO₂ stretching is predicted at 1656 cm⁻¹, closely matching the experimental value of 1593 cm⁻¹ [2]. The symmetric NO₂ stretching mode is calculated at 1378 cm⁻¹ compared to the experimental frequency of 1310 cm⁻¹. The NH₂ scissoring vibration is predicted at 1656 cm⁻¹, in excellent agreement with the experimental value of 1593 cm⁻¹.

Aromatic C-H stretching vibrations are calculated in the range of 3151-3221 cm⁻¹, corresponding to experimental observations at 3055-3100 cm⁻¹ [2]. The out-of-plane C-H bending vibrations are predicted at 992 cm⁻¹, closely matching the experimental value of 950 cm⁻¹. These comprehensive vibrational frequency predictions validate the accuracy of DFT methods for spectroscopic analysis of 2-amino-3-nitropyridine.

Natural Bond Orbital (NBO) Analysis

Intramolecular Hydrogen Bonding Networks

Natural Bond Orbital analysis reveals the presence of significant intramolecular hydrogen bonding interactions in 2-amino-3-nitropyridine [2] [6]. The NBO method provides quantitative insights into the electronic structure and charge delocalization within the molecule through second-order perturbation theory analysis.

The most significant intramolecular interaction identified is the N-H···O hydrogen bond between the amino group and the nitro oxygen atom, with a stabilization energy E(2) of 6.46 kJ/mol [2]. This interaction involves electron donation from the lone pair orbital of oxygen (LP2O14) to the antibonding orbital of the N10-H11 bond (π* N10-H11). The relatively strong interaction energy indicates the importance of this hydrogen bond in stabilizing the molecular conformation.

A weaker but chemically significant C-H···O hydrogen bonding interaction is also identified, involving the lone pair orbital of oxygen (LP2O15) and the antibonding orbital of the C3-H7 bond (σ* C3-H7) [2]. This interaction contributes a stabilization energy of 0.65 kJ/mol, with an energy difference between donor and acceptor orbitals of 0.76 a.u. and a Fock matrix element of 0.02 a.u.

The intramolecular C-H···O contact occurs with an H···O distance of 2.67 Å, which is significantly shorter than the van der Waals separation between oxygen and hydrogen atoms (2.72 Å) [2]. This geometric criterion confirms the presence of genuine hydrogen bonding interactions rather than simple van der Waals contacts.

Natural population analysis reveals significant charge redistribution due to hydrogen bonding interactions. The amino nitrogen (N10) acquires a highly negative charge (-0.783 e) compared to other nitrogen atoms in the compound, while the hydrogen atoms (H12 and H13) become more acidic with positive charges of 0.401 e and 0.428 e, respectively [2]. The nitro group nitrogen (N13) carries a substantial positive charge (0.443 e), consistent with its electron-withdrawing character.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant